molecular formula C9H10BrNOS B7502933 1-(5-Bromothiophene-3-carbonyl)pyrrolidine

1-(5-Bromothiophene-3-carbonyl)pyrrolidine

Cat. No.: B7502933
M. Wt: 260.15 g/mol
InChI Key: CGHAQJIJQSOZAE-UHFFFAOYSA-N
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Description

1-(5-Bromothiophene-3-carbonyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the investigation of metabolic diseases. This compound features a bromothiophene scaffold coupled with a pyrrolidine ring via a carbonyl linker, a structural motif identified in novel inhibitor series for human mitochondrial Branched-Chain Aminotransferase (BCATm) . Research indicates that this chemical scaffold binds within the catalytic site of the BCATm enzyme, adjacent to the PLP cofactor, making it a valuable tool for studying obesity and energy expenditure pathways . Structure-activity relationship (SAR) studies on analogous compounds have shown that the 5-bromo group on the thiophene ring can be substituted with other halogens like chlorine while maintaining biological activity, highlighting the versatility of this core structure for further optimization . Researchers utilize this compound and its derivatives as a key starting point for the structure-based discovery of new therapeutic agents. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Proper safety protocols must be followed, as related bromothiophene compounds are classified as toxic and can cause skin and eye irritation .

Properties

IUPAC Name

(5-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHAQJIJQSOZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

The most widely reported method involves the direct coupling of 5-bromothiophene-3-carboxylic acid with pyrrolidine using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents facilitate the formation of an active ester or mixed anhydride intermediate, which subsequently reacts with pyrrolidine to yield the target compound.

Typical Procedure :

  • Activation Step : 5-Bromothiophene-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition : EDCI (1.2 equiv) and N-hydroxybenzotriazole (HOBt) (1.1 equiv) are added to the solution under nitrogen.

  • Amine Introduction : Pyrrolidine (1.5 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 12–24 hours.

  • Workup : The mixture is washed with dilute HCl, aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

Key Advantages :

  • High functional group tolerance.

  • Scalability for industrial applications.

Limitations :

  • Requires rigorous anhydrous conditions.

  • Byproduct (urea derivatives) removal can complicate purification.

Alternative Activation Strategies

Recent studies have explored the use of mixed carbonates and active esters to improve reaction efficiency. For example, pentafluorophenyl esters of 5-bromothiophene-3-carboxylic acid exhibit enhanced reactivity toward pyrrolidine, enabling reactions under milder conditions.

Innovative Approach :

  • Microwave-Assisted Synthesis : Coupling reactions conducted under microwave irradiation (100°C, 30 min) reduce reaction times by 70% compared to conventional heating.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

  • Polar aprotic solvents (DMF, DMSO) enhance coupling agent activity but may lead to side reactions with acid chlorides.

  • Non-polar solvents (DCM, toluene) are preferred for acid chloride methods to minimize hydrolysis.

Temperature Optimization :

  • Lower temperatures (0–5°C) favor acid chloride stability.

  • Elevated temperatures (40–60°C) accelerate carbodiimide-mediated couplings.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in carbodiimide-based couplings improves yields by 10–15% through stabilization of the active intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene-H), 3.70–3.40 (m, 4H, pyrrolidine-H), 2.00–1.80 (m, 4H, pyrrolidine-H).

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 610 cm⁻¹ (C-Br stretch).

Mass Spectrometry :

  • ESI-MS : m/z 261.05 [M+H]⁺ (calculated for C₉H₁₀BrNOS: 260.15).

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantageMajor Limitation
Carbodiimide Coupling65–8012–24 hScalabilityUrea byproduct removal
Acid Chloride75–852–4 hRapid kineticsCorrosive reagents
Microwave-Assisted80–900.5–1 hEnergy efficiencySpecialized equipment required

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the thiophene ring undergoes substitution with nucleophiles under specific conditions.

Reaction Type Conditions Products Key Observations
Amine substitutionDMF, NaOH, 80°C, 12 hr1-(5-Aminothiophene-3-carbonyl)pyrrolidineBromine replaced by -NH₂; moderate yield (65–70%)
Alkoxy substitutionKOtBu, THF, reflux, 6 hr1-(5-Methoxythiophene-3-carbonyl)pyrrolidineSteric hindrance reduces yield (~50%)

Mechanistic Insight :
The electron-withdrawing carbonyl group activates the thiophene ring toward nucleophilic attack. Substitution proceeds via a Meisenheimer complex intermediate, with base-assisted deprotonation stabilizing the transition state.

Oxidation Reactions

The thiophene sulfur and carbonyl group are susceptible to oxidation.

Reagent Conditions Products Yield
H₂O₂, AcOH60°C, 4 hr1-(5-Bromothiophene-3-carbonyl)pyrrolidine sulfoxide85%
mCPBA, CH₂Cl₂RT, 2 hrThis compound sulfone78%

Key Finding :
Sulfoxide formation is stereospecific, favoring the cis-isomer due to intramolecular hydrogen bonding between the sulfoxide oxygen and pyrrolidine nitrogen.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings.

Reaction Catalyst Conditions Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane100°C, 12 hr Biaryl derivatives
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N70°C, 8 hr Alkynylated thiophene analogs

Limitations :
Steric bulk near the bromine site reduces coupling efficiency. Electron-deficient boronic acids enhance reactivity .

Reduction Reactions

The carbonyl group and thiophene ring can undergo reduction.

Reagent Conditions Products Yield
LiAlH₄, THF0°C → RT, 2 hr1-(5-Bromothiophene-3-hydroxymethyl)pyrrolidine90%
H₂, Pd/C, EtOH50 psi, 24 hr Partially saturated thiophene derivatives60%

Side Reactions :
Over-reduction of the thiophene ring may occur under high-pressure hydrogenation, leading to tetrahydrothiophene byproducts .

Hydrolysis and Functional Group Interconversion

The carbonyl group reacts under acidic or basic conditions.

Reaction Conditions Products Applications
Acidic hydrolysisHCl (6M), reflux, 6 hr1-(5-Bromothiophene-3-carboxylic acid)pyrrolidinePrecursor for peptide coupling
Base-mediated amidationEDC, NHS, DCM, RTAmide derivativesDrug conjugate synthesis

Notable Application :
Hydrolysis products serve as intermediates for synthesizing protease inhibitors, leveraging the carboxylic acid’s chelating ability.

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiophene participates in cycloadditions.

Reaction Conditions Products Regioselectivity
Diels-AlderToluene, 110°C, 24 hrFused bicyclic adductsEndo preference due to carbonyl polarization

Mechanistic Note :
The thiophene’s electron-withdrawing substituents enhance its dienophilic character, favoring [4+2] cycloaddition with electron-rich dienes.

Comparative Reactivity with Analogues

A comparison of reactivity across structurally similar compounds highlights key trends:

Compound Nuc. Substitution Rate Oxidation Susceptibility Cross-Coupling Efficiency
This compoundHighModerateHigh
1-(5-Chlorothiophene-3-carbonyl)pyrrolidineModerateLowModerate
1-(Thiophene-3-carbonyl)pyrrolidineLowHighN/A

Key Trend :
Bromine’s superior leaving-group ability enhances nucleophilic substitution and cross-coupling rates compared to chlorine or hydrogen analogues .

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromothiophene-3-carbonyl)pyrrolidine has garnered attention for its potential as a pharmaceutical agent. Its applications include:

  • Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Properties: The compound has demonstrated activity against specific bacterial strains, making it a candidate for developing new antibiotics. Studies have reported efficacy against resistant strains of bacteria, highlighting its importance in addressing antibiotic resistance.

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

  • Organic Electronics: Its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.
  • Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with tailored properties for coatings, adhesives, and other industrial applications.

Agrochemicals

The compound's structure allows it to function as a potential agrochemical:

  • Pesticide Development: Research is ongoing into its efficacy as an insecticide or herbicide. Initial findings suggest that modifications to the bromothiophene moiety can enhance biological activity against pests while minimizing environmental impact.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntimicrobialGram-positive bacteriaBactericidal effects
InsecticidalAgricultural pestsMortality rates

Table 2: Synthetic Routes Comparison

Synthesis MethodKey ReagentsYield (%)References
Condensation ReactionPyrrolidine, Carboxylic acid derivatives75-85%
Cyclization ProcessCoupling agents70-80%

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cells. The most promising derivative showed IC50 values in the low micromolar range, indicating strong cytotoxicity.

Case Study 2: Organic Electronics

A research group investigated the use of this compound in OLEDs. They reported that incorporating it into the device architecture improved luminescence efficiency by over 30% compared to traditional materials, highlighting its potential for next-generation display technologies.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and carbonyl groups can form hydrogen bonds or participate in van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Activities Reference(s)
1-(5-Bromothiophene-3-carbonyl)pyrrolidine 5-Bromothiophene-3-carbonyl ~258.13 (calculated) Under investigation -
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl, carboxylic acid 356.36 (measured) Antioxidant, antimicrobial
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2,4-Difluorophenyl, carboxylic acid 283.23 (calculated) Anticancer, antimycobacterial
3-(2-Bromo-5-methoxyphenyl)-1-methylpyrrolidine-3-carbonitrile 2-Bromo-5-methoxyphenyl, nitrile 323.19 (measured) Synthetic intermediate

Key Observations :

  • Functional Groups : The carbonyl group in this compound enables hydrogen bonding, a feature shared with carboxylic acid derivatives (e.g., 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid), which exhibit antioxidant activity via radical scavenging .
  • Aromatic Systems : Thiophene rings (in the target compound) exhibit lower aromaticity compared to phenyl rings (in difluorophenyl analogs), altering electronic interactions in biological systems .

Biological Activity

1-(5-Bromothiophene-3-carbonyl)pyrrolidine is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a bromothiophene moiety and a pyrrolidine ring, is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. This article aims to compile and analyze the available research findings related to the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNOC_{10}H_{10}BrNO. The presence of the bromothiophene group contributes to its unique electronic properties, which may influence its biological interactions.

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

Antimicrobial Activity

  • Mechanism of Action : The compound has shown promising results against various Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Studies : In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli . For instance, compounds similar to this compound have been tested for their Minimum Inhibitory Concentration (MIC) values, revealing effective concentrations in the range of 3.12 to 12.5 µg/mL for various bacterial strains .

Anticancer Activity

  • Cell Line Studies : Research has indicated that pyrrolidine derivatives can inhibit cancer cell proliferation in various models. For example, compounds with similar structures have shown cytotoxic effects in human lung cancer cell lines (A549) .
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications in the thiophene and pyrrolidine rings can enhance anticancer potency, indicating a potential pathway for drug development targeting cancer cells .

Anti-inflammatory Activity

  • Inflammatory Models : The compound's anti-inflammatory potential has been evaluated using various in vitro models, showing inhibition of pro-inflammatory cytokines .
  • Comparative Analysis : In studies comparing different derivatives, some pyrrolidine compounds exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating superior efficacy .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
AnticancerA549 (lung cancer)IC50 = 5.8 µM
Anti-inflammatoryVarious cell linesIC50 < 54.65 µM

Q & A

Q. Table 1: Example Reaction Conditions for Bromothiophene Derivatives

StepReagents/ConditionsYield RangePurity (HPLC)
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 0–5°C60–75%≥95%
CouplingPyrrolidine, Et3N\text{Et}_3\text{N}, RT80–90%≥97%

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy :
    • 1H^1\text{H}-NMR : Peaks for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and thiophene protons (δ 7.1–7.5 ppm).
    • 13C^{13}\text{C}-NMR : Carbonyl carbon at ~160–170 ppm; brominated thiophene carbons at 110–130 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak at m/zm/z ~259 (C9_9H10_{10}BrNOS+^+) with isotopic patterns confirming bromine.
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm1^{-1}) and C-Br (~560 cm1^{-1}).
    Reference : Structural characterization protocols for analogous pyrrolidine derivatives are outlined in and .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates by stabilizing intermediates.
  • Catalysis : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling if cross-coupling steps are involved.
  • Temperature Control : Maintain exothermic reactions at 0–5°C to suppress side reactions (e.g., highlights thermal hazards requiring precise control) .
  • Workup : Liquid-liquid extraction with dichloromethane/water minimizes product loss.
    Reference : Safety and scalability considerations for brominated pyrrolidine analogs are discussed in .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms.
  • Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or dehalogenated species).
  • Standardization : Calibrate instruments with reference compounds (e.g., reports mp 105–106°C for 1-(4-bromophenyl)pyrrolidine) .
    Reference : Comparative melting point data for brominated heterocycles in supports method validation .

Advanced: What strategies are used to study the biological activity of this compound?

Methodological Answer:

In Silico Screening : Dock the compound into target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinity.

In Vitro Assays :

  • Enzyme Inhibition : Test activity against acetylcholinesterase or cytochrome P450 isoforms.
  • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to monitor penetration in cell lines.

SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the pyrrolidine ring) and compare activities.
Reference : and highlight pyrrolidine derivatives in neuropharmacological research, suggesting CNS targets .

Q. Table 2: Example Biological Assay Parameters

Assay TypeTargetIC50_{50} (µM)Cell Line
Enzyme InhibitionAcetylcholinesterase12.3 ± 1.5N/A
CytotoxicityHeLa>100HeLa

Advanced: How to analyze byproducts formed during synthesis?

Methodological Answer:

  • LC-MS/MS : Identify trace impurities (e.g., debrominated thiophene or pyrrolidine ring-opened products).
  • Isolation via Prep-HPLC : Collect fractions of byproducts for structural elucidation.
  • Mechanistic Studies : Use 18O^{18}\text{O}-labeling or deuterated solvents to track reaction pathways.
    Reference : and emphasize analytical workflows for brominated compounds .

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